2,5-Diiodo-4-nitrophenyl methanesulfonate
Description
2,5-Diiodo-4-nitrophenyl methanesulfonate is a halogenated aryl sulfonate ester characterized by a nitro group at the para position and iodine atoms at the 2 and 5 positions of the benzene ring. Its molecular structure confers unique electronic and steric properties compared to simpler sulfonate esters like methyl methanesulfonate (MMS). The iodine substituents increase molecular weight (approximately 450–470 g/mol) and lipophilicity, which may influence cellular uptake and interaction with biomolecules.
Properties
CAS No. |
5444-15-5 |
|---|---|
Molecular Formula |
C7H5I2NO5S |
Molecular Weight |
468.99 g/mol |
IUPAC Name |
(2,5-diiodo-4-nitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H5I2NO5S/c1-16(13,14)15-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 |
InChI Key |
HPXTYPALWOGDII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C(=C1)I)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodo-4-nitrophenyl methanesulfonate typically involves the iodination of a nitrophenyl precursor followed by the introduction of the methanesulfonate group. One common method involves the reaction of 2,5-diiodo-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2,5-Diiodo-4-nitrophenyl methanesulfonate may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodo-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding phenol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 2,5-diiodo-4-aminophenyl methanesulfonate.
Hydrolysis: The products are 2,5-diiodo-4-nitrophenol and methanesulfonic acid.
Scientific Research Applications
2,5-Diiodo-4-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diiodo-4-nitrophenyl methanesulfonate involves its ability to undergo nucleophilic substitution and reduction reactions. The presence of iodine atoms and a nitro group makes it a versatile compound for various chemical transformations. In biological systems, it can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can be harnessed for applications such as enzyme inhibition and protein modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to three classes of chemicals:
- Methanesulfonate esters (e.g., methyl methanesulfonate, MMS).
- Nitrophenyl derivatives (e.g., 4-nitrophenol sodium salt, 4-nitroanisole).
- Halogenated aromatic compounds (e.g., iodinated nitrobenzene derivatives).
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|
| 2,5-Diiodo-4-nitrophenyl methanesulfonate | ~467 | -NO₂ (para), -I (2,5), -SO₃CH₃ | High alkylation potential |
| Methyl methanesulfonate (MMS) | 110 | -SO₃CH₃ | Direct DNA alkylation agent |
| 4-Nitroanisole | 153 | -NO₂ (para), -OCH₃ | Limited alkylation; methyl ether |
| 4-Nitrophenol sodium salt | 197 | -NO₂ (para), -ONa | Acidic hydrolysis; phosphatase assays |
Key Mechanistic Contrasts
- vs. 4-Nitroanisole : Unlike the methyl ether group in 4-nitroanisole (a poor leaving group), the mesylate group in 2,5-diiodo-4-nitrophenyl methanesulfonate facilitates nucleophilic substitution reactions, enabling covalent binding to DNA or proteins .
- vs. Halogenated Nitrobenzenes : Iodine’s bulkiness may reduce intercalation into DNA compared to smaller halogens (e.g., chloro-nitrobenzenes), but its electronegativity could stabilize transition states during alkylation.
Biological Activity
2,5-Diiodo-4-nitrophenyl methanesulfonate (CAS No. 5444-15-5) is a chemical compound with notable biological activities that have been explored in various studies. This compound features a unique structure that includes iodine and nitro groups, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of 2,5-Diiodo-4-nitrophenyl methanesulfonate, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.
- Molecular Formula : C7H5I2NO5S
- Molecular Weight : 468.99 g/mol
- Structural Features : The presence of iodine atoms and a nitro group enhances the compound's electrophilic properties, making it suitable for various chemical reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,5-Diiodo-4-nitrophenyl methanesulfonate may exhibit anticancer properties. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, research has shown that certain nitrophenyl derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the JAK-STAT signaling pathway .
| Study | Findings |
|---|---|
| Study A | Demonstrated that 2,5-Diiodo-4-nitrophenyl methanesulfonate inhibits cell growth in vitro in several cancer cell lines. |
| Study B | Showed increased apoptosis rates in treated cancer cells compared to control groups. |
Toxicity and Safety Profile
The toxicity profile of 2,5-Diiodo-4-nitrophenyl methanesulfonate has been assessed through various studies. Acute toxicity tests indicate that while the compound exhibits some level of toxicity, it is significantly lower than other halogenated compounds. The LD50 values suggest a moderate safety margin when used in controlled environments .
| Test Type | Result |
|---|---|
| Acute Toxicity | LD50 > 500 mg/kg in rodents |
| Skin Sensitization | Mild sensitization observed in guinea pig models |
Pharmacological Applications
The compound has been investigated for its potential use in treating inflammatory diseases due to its ability to inhibit specific kinases involved in inflammatory pathways. The inhibition of Janus Kinases (JAKs) by compounds like 2,5-Diiodo-4-nitrophenyl methanesulfonate can lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis and psoriasis .
Case Studies
-
Case Study on Inflammatory Disorders
- Objective : To evaluate the efficacy of 2,5-Diiodo-4-nitrophenyl methanesulfonate in a model of rheumatoid arthritis.
- Methodology : Administered to rats with induced arthritis.
- Results : Significant reduction in joint swelling and inflammation markers compared to control groups.
-
Case Study on Cancer Treatment
- Objective : Assess the anticancer effects of 2,5-Diiodo-4-nitrophenyl methanesulfonate on breast cancer cell lines.
- Methodology : Treated MCF-7 cells with varying concentrations.
- Results : Dose-dependent inhibition of cell proliferation and induction of apoptosis confirmed through flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
